N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
Description
N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is an acetamide derivative characterized by a 5-amino-2-methylphenyl group attached to the nitrogen atom and a 2-methylphenoxy moiety linked to the acetyl backbone. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol. The compound’s structure combines electron-donating methyl and amino groups, which may influence its solubility, stability, and biological interactions.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-13(17)9-14(11)18-16(19)10-20-15-6-4-3-5-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJONEFHSCMWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2-methylphenoxyacetic acid.
Formation of Acyl Chloride: 2-Methylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acyl chloride is then reacted with 5-amino-2-methylphenol in the presence of a base such as triethylamine (TEA) to form the desired acetamide.
The reaction conditions typically involve maintaining the reaction mixture at a temperature of around 0-5°C initially and then allowing it to warm to room temperature over several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide has diverse applications across multiple scientific disciplines:
Chemistry
- Building Block for Synthesis : This compound serves as a foundational structure for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
- Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme interactions. The compound may bind to specific enzymes or receptors, modulating their activity, which is crucial for understanding biological processes.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Research indicates it may induce apoptosis in cancer cells by modulating apoptosis-related pathways, making it a candidate for cancer therapy.
Industry
- Development of Specialty Chemicals : The compound is utilized in the formulation of specialty chemicals and materials, including polymers and coatings, due to its unique properties.
Recent studies have indicated that this compound exhibits notable biological activity:
- Antimicrobial Properties : Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, while also demonstrating moderate efficacy against Gram-negative bacteria like Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective |
- Anticancer Potential : Research suggests that the presence of halogen substituents enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability in tumor tissues.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Substituent Effects on Physicochemical Properties
Halogen vs. Amino/Methyl Substituents
- N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (C₁₅H₁₁Cl₄NO₂, ): Contains chlorine atoms at positions 5 (phenyl) and 2,4,5 (phenoxy). Halogens increase lipophilicity and may enhance membrane permeability but could raise toxicity concerns. Compared to the amino-methyl analog, this compound likely exhibits stronger electron-withdrawing effects, altering reactivity and binding interactions.
Methoxy vs. Methyl Groups
- N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide (C₁₇H₂₀N₂O₃, ): Methoxy groups improve aqueous solubility due to polarity but may reduce blood-brain barrier penetration.
Heterocyclic vs. Aromatic Substituents
- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (C₁₅H₁₃N₃O, ): Incorporates a pyridine ring, enabling hydrogen bonding and π-π stacking with biological targets. The target compound’s purely aromatic system may prioritize van der Waals interactions over directional bonding.
Antimicrobial and Antifungal Activity
- Benzo[d]thiazol-5-ylsulfonyl Derivatives (): Compounds 47 and 48 (with difluorophenyl and isopropylphenyl groups) showed activity against gram-positive bacteria. Key Insight: Bulky substituents (e.g., methylphenoxy) in the target compound may similarly enhance antimicrobial potency by disrupting bacterial membranes.
Anticancer Activity
- Quinazoline Sulfonyl Derivatives (): Compounds 38–40 exhibited strong activity against HCT-1, MCF-7, and other cancer cell lines. Comparison: The target compound’s amino group could act as a hydrogen bond donor, mimicking the sulfonyl group’s role in quinazoline derivatives.
Enzyme Binding Affinity
- SARS-CoV-2 Main Protease Inhibitors (): Pyridine-containing acetamides (e.g., 5RGX) showed binding affinities better than −22 kcal/mol. Implication: The target compound’s methylphenoxy group may occupy hydrophobic pockets in enzymes, though its lack of heterocycles might limit affinity.
Structural and Pharmacokinetic Considerations
Notes:
Biological Activity
N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 273.34 g/mol. The structure features an amine group and a phenoxy moiety, which are critical for its biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
- Receptor Modulation: It could modulate receptor activities, affecting cellular signaling and responses.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that arylaminoaryloxyacetanilides can act against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest: The compound may interfere with cell cycle progression.
- Induction of Apoptosis: It has been observed to promote apoptotic pathways in tumor cells .
Case Studies and Research Findings
- In Vitro Studies:
- Molecular Docking Studies:
-
Pharmacological Screening:
- Various analogs have been screened for their biological activities, with some derivatives showing enhanced efficacy compared to the parent compound. This suggests that modifications to the chemical structure can lead to improved biological profiles .
Data Table: Summary of Biological Activities
Conclusion and Future Directions
This compound exhibits significant potential as a pharmaceutical agent due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on:
- Clinical Trials: To evaluate efficacy and safety in humans.
- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced activity.
- Mechanistic Studies: To clarify the pathways through which the compound exerts its effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base. Ethyl 2-(2-methylphenoxy)acetic acid is typically reacted with 5-amino-2-methylaniline derivatives under controlled room-temperature conditions to minimize side reactions . Solvent selection (e.g., DCM vs. toluene) and stoichiometric ratios of coupling agents are critical for achieving yields >75%.
Q. How is structural integrity confirmed for this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are used to verify the presence of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 299.3) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : The MTT assay is used to evaluate cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Parallel testing in non-cancerous cell lines (e.g., HEK-293) assesses selectivity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in this compound production?
- Methodological Answer : Impurities often arise from incomplete amide bond formation or side reactions. Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during coupling reactions to suppress hydrolysis .
- Catalyst Screening : Testing alternatives to TBTU, such as HATU, for enhanced efficiency .
- Purification : Gradient flash chromatography (hexane:ethyl acetate 8:2 to 1:1) or recrystallization in ethanol improves purity .
Q. How should researchers reconcile contradictory data on the compound’s biological activity across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may stem from assay variability or structural analogs. Mitigation steps include:
- Standardized Protocols : Adopting consistent cell lines, serum concentrations, and incubation times .
- Metabolic Stability Testing : Assess liver microsomal stability to rule out rapid degradation in certain assays .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the amide group) .
Q. How does the phenoxy-acetamide scaffold influence pharmacokinetic properties, and what structural modifications enhance bioavailability?
- Methodological Answer : The scaffold’s logP (~2.8) suggests moderate lipophilicity, but poor aqueous solubility (<10 µg/mL) may limit absorption. Modifications include:
- PEGylation : Adding polyethylene glycol chains to improve solubility .
- Prodrug Design : Incorporating enzymatically cleavable groups (e.g., ester linkages) for targeted release .
Notes
- All methodologies are extrapolated from structurally related acetamides in peer-reviewed studies.
- Experimental validation is required for target-specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
